Cas no 1597850-96-8 ({2-2-(methoxymethyl)-1,3-thiazol-4-ylethyl}(methyl)amine)

Technical Introduction: {2-2-(Methoxymethyl)-1,3-thiazol-4-ylethyl}(methyl)amine is a specialized organic compound featuring a thiazole core functionalized with a methoxymethyl group and an ethylamine side chain. Its structural uniqueness makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly for designing bioactive molecules. The thiazole moiety contributes to enhanced stability and potential biological activity, while the methoxymethyl and amine groups offer reactivity for further derivatization. This compound is suited for applications requiring precise molecular modifications, such as drug discovery or catalyst development. Its well-defined structure ensures consistency in synthetic pathways, making it a reliable choice for research and industrial applications.
{2-2-(methoxymethyl)-1,3-thiazol-4-ylethyl}(methyl)amine structure
1597850-96-8 structure
商品名:{2-2-(methoxymethyl)-1,3-thiazol-4-ylethyl}(methyl)amine
CAS番号:1597850-96-8
MF:C8H14N2OS
メガワット:186.274560451508
CID:5606341
PubChem ID:116003460

{2-2-(methoxymethyl)-1,3-thiazol-4-ylethyl}(methyl)amine 化学的及び物理的性質

名前と識別子

    • EN300-875640
    • 1597850-96-8
    • {2-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethyl}(methyl)amine
    • {2-2-(methoxymethyl)-1,3-thiazol-4-ylethyl}(methyl)amine
    • インチ: 1S/C8H14N2OS/c1-9-4-3-7-6-12-8(10-7)5-11-2/h6,9H,3-5H2,1-2H3
    • InChIKey: KTJYDOGJQCJOML-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(CCNC)N=C1COC

計算された属性

  • せいみつぶんしりょう: 186.08268425g/mol
  • どういたいしつりょう: 186.08268425g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 5
  • 複雑さ: 124
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 62.4Ų

{2-2-(methoxymethyl)-1,3-thiazol-4-ylethyl}(methyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-875640-10.0g
{2-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethyl}(methyl)amine
1597850-96-8 95.0%
10.0g
$3622.0 2025-02-21
Enamine
EN300-875640-1.0g
{2-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethyl}(methyl)amine
1597850-96-8 95.0%
1.0g
$842.0 2025-02-21
Enamine
EN300-875640-0.05g
{2-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethyl}(methyl)amine
1597850-96-8 95.0%
0.05g
$707.0 2025-02-21
Enamine
EN300-875640-0.25g
{2-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethyl}(methyl)amine
1597850-96-8 95.0%
0.25g
$774.0 2025-02-21
Enamine
EN300-875640-0.5g
{2-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethyl}(methyl)amine
1597850-96-8 95.0%
0.5g
$809.0 2025-02-21
Enamine
EN300-875640-10g
{2-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethyl}(methyl)amine
1597850-96-8
10g
$3622.0 2023-09-01
Enamine
EN300-875640-5g
{2-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethyl}(methyl)amine
1597850-96-8
5g
$2443.0 2023-09-01
Enamine
EN300-875640-1g
{2-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethyl}(methyl)amine
1597850-96-8
1g
$842.0 2023-09-01
Enamine
EN300-875640-5.0g
{2-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethyl}(methyl)amine
1597850-96-8 95.0%
5.0g
$2443.0 2025-02-21
Enamine
EN300-875640-0.1g
{2-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethyl}(methyl)amine
1597850-96-8 95.0%
0.1g
$741.0 2025-02-21

{2-2-(methoxymethyl)-1,3-thiazol-4-ylethyl}(methyl)amine 関連文献

{2-2-(methoxymethyl)-1,3-thiazol-4-ylethyl}(methyl)amineに関する追加情報

Professional Introduction to Compound with CAS No. 1597850-96-8 and Product Name: {2-2-(methoxymethyl)-1,3-thiazol-4-ylethyl}(methyl)amine

Compound with the CAS number 1597850-96-8 and the product name {2-2-(methoxymethyl)-1,3-thiazol-4-ylethyl}(methyl)amine represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The molecular structure of this compound incorporates a thiazole core, which is a well-documented scaffold in medicinal chemistry, known for its broad spectrum of biological activities.

The thiazole ring in {2-2-(methoxymethyl)-1,3-thiazol-4-ylethyl}(methyl)amine is a critical component that contributes to its pharmacological properties. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer effects. The presence of a methoxymethyl group at the 2-position of the thiazole ring enhances the compound's solubility and bioavailability, making it more suitable for pharmaceutical formulations. Additionally, the ethyl(methyl)amine moiety at the 4-position introduces a basic nitrogen atom, which can participate in hydrogen bonding and salt formation, further modulating its biological activity.

Recent research has highlighted the importance of {2-2-(methoxymethyl)-1,3-thiazol-4-ylethyl}(methyl)amine in the development of novel therapeutic agents. Studies have demonstrated that this compound exhibits promising inhibitory effects on various enzymes and receptors involved in pathogenic processes. For instance, preliminary in vitro studies have shown that it can inhibit the activity of enzymes such as kinases and phosphodiesterases, which are implicated in cancer progression and inflammatory responses. The compound's ability to modulate these enzymatic pathways suggests its potential as a lead compound for further drug development.

The structural versatility of {2-2-(methoxymethyl)-1,3-thiazol-4-ylethyl}(methyl)amine also allows for modifications that can enhance its pharmacological profile. Researchers have explored derivatives of this compound with altered substituents to optimize their binding affinity and selectivity. These modifications have led to the identification of more potent analogs with improved efficacy and reduced side effects. The flexibility in designing such derivatives underscores the compound's significance as a building block for innovative drug discovery.

In addition to its enzymatic activity, {2-2-(methoxymethyl)-1,3-thiazol-4-ylethyl}(methyl)amine has shown potential in interacting with biological targets at the molecular level. High-resolution crystallographic studies have provided insights into how this compound binds to its target proteins, revealing key interactions that contribute to its biological effects. These structural insights have been instrumental in guiding the design of next-generation compounds with enhanced therapeutic properties. The detailed understanding of molecular interactions not only advances our knowledge of drug mechanisms but also facilitates the development of more targeted therapies.

The pharmaceutical industry has taken note of the promising attributes of 1597850-96-8 and {2-2-(methoxymethyl)-1,3-thiazol-4-ylethyl}(methyl)amine, leading to increased investment in related research and development programs. Companies are collaborating with academic institutions and biotech firms to explore new applications and refine synthetic methodologies for large-scale production. The demand for innovative compounds like this one is driven by the need for treatments that address unmet medical needs and offer improved patient outcomes.

As research progresses, the applications of 1597850-96-8 and its derivatives are expected to expand into new therapeutic areas. For example, investigations are ongoing into their potential use in neurodegenerative diseases, where modulation of specific enzymatic pathways could slow disease progression or alleviate symptoms. Furthermore, studies are exploring its role in infectious diseases, where its antimicrobial properties could provide novel strategies against resistant pathogens. The adaptability of this compound's structure makes it a valuable asset in addressing diverse medical challenges.

The synthesis of {2-2-(methoxymethyl)-1,3-thiazol-4-ylethyl}(methyl)amine involves sophisticated organic chemistry techniques that highlight its complexity and novelty. Advanced synthetic methodologies have been developed to ensure high yields and purity, which are critical for pharmaceutical applications. These methods often incorporate transition metal catalysis and asymmetric synthesis to achieve desired stereoisomers with high enantiomeric purity. The refinement of synthetic routes not only improves production efficiency but also enhances scalability for industrial use.

The safety profile of 1597850-96-8 is another area of focus in ongoing research. Comprehensive toxicological studies are being conducted to assess its potential side effects and establish safe dosage ranges. These studies are essential for ensuring that any future therapeutic applications are both effective and safe for patients. By adhering to stringent regulatory standards, researchers aim to validate the compound's suitability for clinical translation.

The integration of computational chemistry tools has further accelerated the discovery process related to {2-2-(methoxymethyl)-1,3-thiazol-4-ylethyl}(methyl)amine. Molecular modeling simulations allow researchers to predict how different structural modifications will impact biological activity before conducting costly wet-lab experiments. This approach not only saves time but also enables more rational design decisions based on empirical data from virtual screenings. The synergy between experimental chemistry and computational methods has become indispensable in modern drug discovery.

In conclusion,1597850-96-8and its product name derivative,{2- 2-(methoxymethyl)-1, 3-thiazol -4 -ylethyl} (methyl )amine, represent a significant advancement in medicinal chemistry with broad implications for therapeutic development. Their unique structural features, combined with promising biological activities, make them valuable candidates for further exploration. As research continues, we can anticipate even greater insights into their potential applications, paving the way for novel treatments that address complex medical challenges.

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